Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is a heterocyclic compound that features a thieno[2,3-C]pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-C]thiopyran-3-carbonitrile can lead to the formation of the desired compound .
Industrial Production Methods
This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thieno[2,3-C]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Wirkmechanismus
The mechanism of action of Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-C]pyridine core can form hydrogen bonds with the hinge region of kinases, inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-B]pyridine: Another heterocyclic compound with similar biological activities, including kinase inhibition.
Pyridin-2-yl derivatives: These compounds also exhibit a wide range of pharmacological activities, including antimicrobial and antiviral properties.
Uniqueness
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors .
Eigenschaften
Molekularformel |
C10H12N2S |
---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
N-(thieno[2,3-c]pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H12N2S/c1-2-11-6-9-5-8-3-4-12-7-10(8)13-9/h3-5,7,11H,2,6H2,1H3 |
InChI-Schlüssel |
XUXJQJPTDRWHLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC2=C(S1)C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.